molecular formula C18H20N6O3 B15105577 (3,4-dimethoxyphenyl)[4-(9H-purin-6-yl)piperazin-1-yl]methanone

(3,4-dimethoxyphenyl)[4-(9H-purin-6-yl)piperazin-1-yl]methanone

Cat. No.: B15105577
M. Wt: 368.4 g/mol
InChI Key: HAVLUOWPOKFCRX-UHFFFAOYSA-N
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Description

(3,4-dimethoxyphenyl)[4-(9H-purin-6-yl)piperazin-1-yl]methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-dimethoxyphenyl)[4-(9H-purin-6-yl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common method starts with the preparation of the 3,4-dimethoxyphenyl precursor, which is then coupled with a purine derivative through a series of nucleophilic substitution and condensation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis or the use of automated reactors. These methods help in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

(3,4-dimethoxyphenyl)[4-(9H-purin-6-yl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to simplify the structure or remove specific functional groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce simpler aromatic compounds.

Scientific Research Applications

(3,4-dimethoxyphenyl)[4-(9H-purin-6-yl)piperazin-1-yl]methanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (3,4-dimethoxyphenyl)[4-(9H-purin-6-yl)piperazin-1-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The specific pathways involved can vary depending on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3,4-dimethoxyphenyl)[4-(9H-purin-6-yl)piperazin-1-yl]methanone apart is its combination of aromatic and heterocyclic structures, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H20N6O3

Molecular Weight

368.4 g/mol

IUPAC Name

(3,4-dimethoxyphenyl)-[4-(7H-purin-6-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C18H20N6O3/c1-26-13-4-3-12(9-14(13)27-2)18(25)24-7-5-23(6-8-24)17-15-16(20-10-19-15)21-11-22-17/h3-4,9-11H,5-8H2,1-2H3,(H,19,20,21,22)

InChI Key

HAVLUOWPOKFCRX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3NC=N4)OC

Origin of Product

United States

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